

Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromonaphthalen-2-ol**

Cat. No.: **B048030**

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **5-Bromonaphthalen-2-ol** (CAS No: 116632-05-4), a key intermediate in the synthesis of various organic compounds. For researchers and professionals in drug development and materials science, precise characterization of such molecules is paramount. This document moves beyond a simple presentation of data, offering a holistic interpretation grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for the structural elucidation of this compound.

Molecular Identity and Structural Framework

5-Bromonaphthalen-2-ol is a disubstituted naphthalene derivative with the molecular formula $C_{10}H_7BrO$. The precise arrangement of the bromo and hydroxyl substituents on the naphthalene core dictates its chemical reactivity and physical properties. Spectroscopic analysis provides the definitive evidence required to confirm this arrangement.

To facilitate a clear discussion of the spectral data, the following numbering scheme for the **5-Bromonaphthalen-2-ol** molecule will be used throughout this guide.

Caption: Numbering scheme for **5-Bromonaphthalen-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ^1H (proton) and ^{13}C (carbon) nuclei.

Rationale for NMR Analysis

For a molecule like **5-Bromonaphthalen-2-ol**, ^1H NMR allows us to count the number of distinct aromatic protons, determine their connectivity through spin-spin coupling, and infer their positions relative to the electron-withdrawing bromine atom and the electron-donating hydroxyl group. ^{13}C NMR complements this by mapping the carbon framework of the molecule, identifying the number of unique carbon environments, and distinguishing between protonated and quaternary carbons.

Experimental Protocol: ^1H and ^{13}C NMR

The following protocol outlines a standard procedure for acquiring high-resolution NMR data for a solid organic sample.

Caption: Standard workflow for NMR data acquisition and processing.

^1H NMR Data and Interpretation

The ^1H NMR spectrum provides a wealth of information confirming the substitution pattern. The data were acquired in deuterated chloroform (CDCl_3) on a 400 MHz instrument.[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.16	Doublet (d)	8.1	1H	H8
7.64	Doublet (d)	9.2	1H	H4
7.61	Doublet (d)	7.6	1H	H6
7.26	Doublet of Doublets (dd)	8.1, 7.6	1H	H7
7.20	Doublet of Doublets (dd)	9.2, 2.4	1H	H3
7.15	Doublet (d)	2.4	1H	H1
5.05	Singlet (s)	-	1H	OH

Interpretation:

- Aromatic Region (7.15-8.16 ppm): The presence of six distinct signals, each integrating to one proton, confirms a disubstituted naphthalene ring with no symmetry. The chemical shifts are consistent with an aromatic system.[2][3]
- Hydroxyl Proton (5.05 ppm): The broad singlet at 5.05 ppm is characteristic of a phenolic hydroxyl proton. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
- Signal Assignments:
 - H8 (8.16 ppm): This proton is significantly downfield due to the anisotropic effect of the adjacent aromatic ring and its peri-relationship to the bromine atom. It appears as a doublet, coupled to H7.
 - H1 (7.15 ppm): This proton is ortho to the electron-donating hydroxyl group, which shields it, shifting it upfield. It shows a small doublet coupling to H3.

- H3 (7.20 ppm): This proton is meta to the hydroxyl group and shows coupling to both H4 (large, $J=9.2$ Hz) and H1 (small, $J=2.4$ Hz).
- H4 (7.64 ppm): This proton is para to the hydroxyl group and ortho to the C4a-C8a ring junction. It appears as a doublet coupled to H3.
- H6 (7.61 ppm) & H7 (7.26 ppm): These protons are on the same ring as the bromine. H6 is ortho to the bromine, and H7 is meta. The doublet of doublets for H7 arises from coupling to both H6 and H8.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum, acquired at 100 MHz in CDCl₃, reveals the ten unique carbon environments of the molecule.[\[1\]](#)

Chemical Shift (δ , ppm)	Assignment	Type
154.13	C2	Quaternary (C-OH)
136.05	C8a	Quaternary
129.62	C4	CH
127.98	C6	CH
127.73	C8	CH
127.23	C4a	Quaternary
126.68	C7	CH
123.01	C5	Quaternary (C-Br)
119.24	C3	CH
110.18	C1	CH

Interpretation:

- Quaternary Carbons: Four signals correspond to carbons without attached protons. The most downfield signal (154.13 ppm) is assigned to C2, directly bonded to the electronegative

oxygen atom. The signal at 123.01 ppm is assigned to C5, bonded to the bromine atom; its chemical shift is influenced by the heavy atom effect. The remaining two signals (136.05 and 127.23 ppm) are assigned to the bridgehead carbons C8a and C4a.

- **Protonated Carbons:** The remaining six signals correspond to the CH carbons of the naphthalene ring. Their assignments are based on established substituent effects in naphthalene systems and are consistent with the ^1H NMR data.^{[4][5]} The electron-donating -OH group shields the ortho (C1, C3) and para (C4) positions, while the electron-withdrawing -Br group deshields the ipso-carbon (C5).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for IR Analysis

For **5-Bromonaphthalen-2-ol**, IR spectroscopy is primarily used to confirm the presence of two key functional groups: the hydroxyl (-OH) group and the aromatic (C=C) system. The positions of these absorption bands provide structural confirmation.

Experimental Protocol: FTIR (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples. It involves dispersing the sample in a matrix of potassium bromide, which is transparent to infrared radiation.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.^{[6][7]}

IR Data and Interpretation

The following key absorption bands were observed (Nujol mull).^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200	Broad, Strong	O-H stretching vibration (hydrogen-bonded)
1503	Medium	C=C aromatic ring stretching
1464	Medium	C=C aromatic ring stretching
1378	Medium	In-plane O-H bending / C-O stretching
861, 812, 771, 740	Strong	C-H out-of-plane bending (aromatic)

Interpretation:

- O-H Stretch (3200 cm⁻¹): The strong, broad absorption centered around 3200 cm⁻¹ is definitive evidence of a hydroxyl group involved in intermolecular hydrogen bonding, a characteristic feature of phenols.[8][9]
- Aromatic C=C Stretches (1503, 1464 cm⁻¹): These absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the naphthalene aromatic ring system.
- C-O Stretch / O-H Bend (1378 cm⁻¹): This region contains contributions from both C-O stretching and O-H in-plane bending vibrations, further confirming the phenolic structure.
- C-H Out-of-Plane Bending (861-740 cm⁻¹): The multiple strong bands in this "fingerprint" region are due to the out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands is highly characteristic of the substitution pattern on the naphthalene ring.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Rationale for MS Analysis

The primary goal of MS is to confirm the molecular formula ($C_{10}H_7BrO$) by determining the accurate mass of the molecular ion. High-resolution mass spectrometry (HRMS) is particularly valuable for providing an unambiguous elemental composition. Furthermore, the presence of bromine, with its two abundant isotopes (^{79}Br and ^{81}Br), creates a characteristic isotopic pattern that serves as a powerful diagnostic tool.

Experimental Protocol: High-Resolution MS (ESI)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like phenols, often resulting in the observation of the deprotonated molecule $[M-H]^-$ in negative ion mode.

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).[\[11\]](#)[\[12\]](#)

Mass Spectrometry Data and Interpretation

The high-resolution mass spectrum was acquired using ESI in negative ion mode.[\[1\]](#)

Ion	Calculated m/z (for $C_{10}H_6^{79}BrO$)	Calculated m/z (for $C_{10}H_6^{81}BrO$)	Found m/z ($[M-H]^-$)
$[M-H]^-$	220.96020	222.95815	220.96077

Interpretation:

- Molecular Formula Confirmation: The experimentally found mass of the deprotonated molecule (220.96077) is in excellent agreement with the calculated mass for the formula $C_{10}H_6^{79}BrO$ (220.96020). This high-resolution data confirms the elemental composition of the molecule.
- Isotopic Pattern: A key feature in the mass spectrum of a monobrominated compound is the presence of two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity (the $M+2$ peak). This is due to the natural abundance of the two bromine isotopes, ^{79}Br (50.69%) and ^{81}Br (49.31%). The observed spectrum would show a peak at $m/z \approx 221$

and another at $m/z \approx 223$, with an intensity ratio of approximately 1:1, providing unmistakable evidence for the presence of a single bromine atom.[13]

- **Fragmentation:** While ESI is a soft ionization technique, fragmentation can be induced. Typical fragmentation pathways for bromonaphthalenes under harder ionization conditions (like Electron Ionization) would involve the loss of the bromine radical ($\bullet\text{Br}$) or the loss of HBr, followed by fragmentation of the naphthalene core, such as the loss of a C_2H_2 molecule.[13]

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and high-resolution mass spectrometry provides a comprehensive and unambiguous structural characterization of **5-Bromonaphthalen-2-ol**.

5-Bromonaphthalen-2-ol. The NMR data precisely map the proton and carbon skeleton, confirming the 5,2-substitution pattern. IR spectroscopy validates the presence of the critical hydroxyl and aromatic functional groups. Finally, mass spectrometry confirms the elemental composition and the presence of a single bromine atom through its characteristic isotopic signature. This self-consistent dataset serves as a reliable benchmark for researchers utilizing **5-Bromonaphthalen-2-ol** in further synthetic applications.

References

- Abo, H. (n.d.). KBr Pellet Method. Shimadzu.
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Laskin, J., & Futrell, J. (2000). Internal Energy Distributions Resulting from Sustained Off-Resonance Excitation in Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. II. Fragmentation of the 1-Bromonaphthalene Radical Cation. *The Journal of Physical Chemistry A*, 104(23), 5498–5507.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. *Analytical Chemistry*, 31(1), 82–87.
- Mphahlele, M. J., & El-Nahas, A. M. (2010). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. *Molecules*, 15(4), 2327–2333.
- Pindur, U., & Dauth, J. (2022). On the Protonation and Deuteriation of Hydroxy-Substituted Naphthalenes – A ^1H NMR Study. *ChemistrySelect*, 7(31), e202202836.
- Roy, A., & Bhattacharyya, K. (2013). A theoretical investigation on the effect of π – π stacking interaction on ^1H isotropic chemical shielding in certain homo- and hetero-nuclear aromatic

systems. *Journal of Molecular Modeling*, 19, 4391–4403.

- University of Wisconsin. (2021). *NMR Spectroscopy :: 13C NMR Chemical Shifts*.
- Varma, R. S., & Jadhav, V. H. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. *Scientific Reports*, 11(1), 2639.
- Vékey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. *Molecules*, 24(4), 652.
- Washington University in St. Louis. (n.d.). *Ionization Methods in Organic Mass Spectrometry*.
- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. *The Journal of Organic Chemistry*, 42(14), 2411–2418.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. as.uky.edu [as.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shimadzu.com [shimadzu.com]
- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]

- 11. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-Bromonaphthalen-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048030#spectroscopic-data-of-5-bromonaphthalen-2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com